molecular formula C23H22ClN5O3 B11333149 4-Chloro-N-[3-[[1,7-dihydro-1-(1-methylethyl)-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]methoxy]-4-methylphenyl]benzamide

4-Chloro-N-[3-[[1,7-dihydro-1-(1-methylethyl)-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]methoxy]-4-methylphenyl]benzamide

Cat. No.: B11333149
M. Wt: 451.9 g/mol
InChI Key: ZDFOHILHEBNTBS-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methyl-3-{[7-oxo-1-(propan-2-yl)-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]methoxy}phenyl)benzamide is a complex organic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methyl-3-{[7-oxo-1-(propan-2-yl)-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]methoxy}phenyl)benzamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the chloro and methyl groups can be done via halogenation and alkylation reactions.

    Coupling Reactions: The final step often involves coupling the triazolopyrimidine core with the benzamide moiety using reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine core, potentially forming alcohol derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-(4-methyl-3-{[7-oxo-1-(propan-2-yl)-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]methoxy}phenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. This can lead to therapeutic effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(4-methylphenyl)benzamide: Lacks the triazolopyrimidine core, making it less versatile in biological applications.

    N-(4-Methyl-3-{[7-oxo-1-(propan-2-yl)-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]methoxy}phenyl)benzamide: Similar structure but without the chloro group, which may affect its reactivity and biological activity.

Uniqueness

The presence of both the chloro group and the triazolopyrimidine core in 4-chloro-N-(4-methyl-3-{[7-oxo-1-(propan-2-yl)-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]methoxy}phenyl)benzamide makes it unique. This combination enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22ClN5O3

Molecular Weight

451.9 g/mol

IUPAC Name

4-chloro-N-[4-methyl-3-[(7-oxo-1-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]phenyl]benzamide

InChI

InChI=1S/C23H22ClN5O3/c1-14(2)28-13-25-23-27-19(11-21(30)29(23)28)12-32-20-10-18(9-4-15(20)3)26-22(31)16-5-7-17(24)8-6-16/h4-11,13-14H,12H2,1-3H3,(H,26,31)

InChI Key

ZDFOHILHEBNTBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)OCC3=CC(=O)N4C(=N3)N=CN4C(C)C

Origin of Product

United States

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